molecular formula C13H20N2O5S2 B7057198 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide

4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide

Cat. No.: B7057198
M. Wt: 348.4 g/mol
InChI Key: IFZSCKHDRAVUNY-UHFFFAOYSA-N
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Description

4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a furan ring, a piperidine ring, and a thiazinane ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-ylsulfonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate undergoes further reactions, including cyclization and oxidation, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview provides a comprehensive understanding of 4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-[1-(furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c16-21(17)9-6-14(7-10-21)12-1-4-15(5-2-12)22(18,19)13-3-8-20-11-13/h3,8,11-12H,1-2,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZSCKHDRAVUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCS(=O)(=O)CC2)S(=O)(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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